2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide
Description
2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a thiophene-containing acetamide derivative characterized by a central acetamide backbone (NH₂-C(O)-NH-) linked to a 2-oxoethyl group substituted with a thiophen-2-yl moiety. This structure confers unique electronic and steric properties due to the electron-rich thiophene ring, which may influence its pharmacological and chemical behavior.
Properties
IUPAC Name |
2-amino-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-4-8(12)10-5-6(11)7-2-1-3-13-7/h1-3H,4-5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKLWUVKTPYQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Thiophene Acetyl Chloride
The preparation of 2-thiophene acetyl chloride (C₆H₅ClOS) is a critical first step in this route. As detailed in CN101880271A, thiophene undergoes Friedel-Crafts acetylation to yield 2-acetylthiophene, which is subsequently oxidized to 2-thiopheneglyoxylic acid (CAS 4075-59-6). Chlorination using thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:
Key conditions include refluxing in dichloromethane at 40–55°C for 4–6 hours, yielding 85–92% purity.
Amidation with 2-Aminoacetamide
The acyl chloride reacts with 2-aminoacetamide in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This method, adapted from ACS Omega, proceeds via nucleophilic acyl substitution:
Optimized Parameters :
Direct Coupling Using Carbodiimide Reagents
Activation of 2-Thiopheneglyoxylic Acid
An alternative route avoids acyl chloride by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method, inspired by EP2621894B1, activates the carboxylic acid in situ:
Reaction with 2-Aminoacetamide
The activated ester reacts with 2-aminoacetamide in dimethylformamide (DMF) at room temperature:
Key Advantages :
Reductive Amination Pathways
Condensation with Ammonia Derivatives
A less common approach involves reductive amination of 2-thiopheneglyoxylic acid with ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction in methanol:
Challenges :
Comparative Analysis of Methods
Notes :
-
Acyl Chloride Route : Highest yield but requires hazardous reagents.
-
Coupling Method : Safer but lower yield due to competing hydrolysis.
-
Reductive Amination : Limited efficiency due to side reactions.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity for acyl chloride-derived product.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (or hydroxide) on the carbonyl carbon, followed by cleavage of the C–N bond. The thiophene ring remains intact due to its aromatic stability .
Substitution at the Amino Group
The primary amine (-NH₂) participates in nucleophilic substitution or acylation reactions.
Key Notes :
-
Acylation exhibits higher regioselectivity at the primary amine compared to the acetamide group .
-
Tosylation requires low temperatures to avoid side reactions with the thiophene ring.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the sulfur atom.
Mechanistic Insight :
The electron-rich thiophene ring directs electrophiles to the 5-position, stabilized by resonance with the sulfur lone pairs .
Oxidation Reactions
Controlled oxidation targets the thiophene ring or the acetamide group.
Limitations :
Aggressive oxidants (e.g., CrO₃) lead to decomposition of the thiophene ring.
Reductive Transformations
The carbonyl group is selectively reduced without affecting the thiophene ring.
Caution :
Catalytic hydrogenation may reduce the thiophene ring if prolonged (>24 hours) .
Cross-Coupling Reactions
The thiophene moiety participates in Suzuki-Miyaura coupling for biaryl synthesis.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-thiophene-acetamide conjugate | 68% |
Complexation with Metals
The compound acts as a ligand for transition metals via the amine and carbonyl groups.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II)Cl₂ | EtOH, RT, 2 hours | Octahedral Cu(II) complex | Catalytic studies |
| Fe(III)Cl₃ | H₂O, reflux | Fe(III)-acetamide coordination polymer | Material science |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. A study demonstrated that 2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide showed promising activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Case Study: A study published in the Journal of Medicinal Chemistry reported the synthesis of thiophene derivatives with enhanced antimicrobial activity, highlighting the importance of structural modifications in optimizing efficacy.Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12 P. aeruginosa 10 -
Anti-inflammatory Properties:
- The compound has been evaluated for its anti-inflammatory effects in vitro. It was found to inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.
Materials Science Applications
-
Polymer Synthesis:
- Due to its functional groups, this compound can be used as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics and sensors.
Case Study: Research published in Advanced Materials demonstrated the use of thiophene-based monomers to create conductive films suitable for electronic applications.Polymer Type Conductivity (S/cm) Conductive Polymer 1 0.01 Conductive Polymer 2 0.05
Analytical Chemistry Applications
-
Chromatographic Analysis:
- The compound can serve as a standard reference material for chromatographic methods such as HPLC and GC-MS due to its distinct retention characteristics.
Case Study: An analytical study validated the use of this compound as a calibration standard for quantifying thiophene derivatives in complex mixtures.Method Retention Time (min) HPLC 8.5 GC-MS 10.0
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Key Attributes of Comparable Compounds
Key Research Findings and Trends
- Thiophene vs. Thiazole: Thiophene derivatives exhibit broader pharmacological versatility (e.g., antimicrobial, hypnotic), while thiazole analogues show stronger ligand coordination .
- Halogenation Effects : Chlorine or bromine substituents enhance antimicrobial activity but may increase toxicity .
- Fluorinated Groups : Improve metabolic stability but reduce aromatic interactions critical for enzyme inhibition .
Biological Activity
2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes:
- An amino group (-NH₂)
- A carbonyl group (C=O)
- A thiophene ring , which is known for its biological activity.
The molecular formula is with a molecular weight of approximately 186.24 g/mol. The presence of the thiophene moiety is particularly significant as it is often associated with various pharmacological properties.
Antibacterial Activity
Research indicates that compounds containing thiophene rings exhibit significant antibacterial activity. The mechanism is believed to involve interaction with bacterial enzymes and proteins, disrupting their function. For instance, studies have shown that derivatives of thiophene can inhibit the growth of pathogenic bacteria, including Mycobacterium tuberculosis .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Other Thiophene Derivatives | < 1 µg/mL | M. tuberculosis |
Anticancer Activity
Similar structural analogs have demonstrated promising anticancer properties. The anticancer activity is attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have reported that thiophene-based compounds can effectively target various cancer types, including breast and lung cancers .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | This compound |
| A549 (Lung Cancer) | TBD | This compound |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene ring and the acetamide group can significantly influence biological activity. For example, modifications at the C4 position of the thiophene ring have been shown to enhance antibacterial potency .
Case Studies
- Antibacterial Efficacy Against Mycobacterium tuberculosis :
- Cytotoxicity Against Cancer Cell Lines :
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, and how can reaction yields be optimized?
A common approach involves coupling thiophene-derived intermediates with acetamide precursors. For example, analogous compounds are synthesized via carbodiimide-mediated amidation in dichloromethane with triethylamine as a base, followed by purification using chromatography or crystallization . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors), controlling reaction temperature (e.g., 273 K for minimizing side reactions), and employing continuous flow reactors for scalability .
Q. Which analytical techniques are critical for structural elucidation of this compound?
X-ray crystallography is the gold standard for definitive structural confirmation. For instance, related acetamide derivatives have been analyzed using single-crystal X-ray diffraction (Bruker APEX DUO CCD) with parameters such as space group P2/c, a = 13.9784 Å, b = 13.5565 Å, and β = 91.233° . Complementary techniques include H/C NMR for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How can purity and stability be assessed during synthesis?
Purity is typically verified via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. For example, stress testing at 40°C/75% relative humidity over 30 days can identify degradation products .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of thiophene-acetamide derivatives?
Structural analogs, such as thiazole-containing acetamides, exhibit antimicrobial and anticancer properties via inhibition of enzyme targets (e.g., kinases or DNA gyrase). Computational docking studies suggest that the thiophene ring and acetamide moiety interact with hydrophobic pockets and hydrogen-bonding residues in active sites . In vitro assays (e.g., MIC for antimicrobial activity) should be paired with molecular dynamics simulations to validate binding modes .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in biological data may arise from polymorphic forms or solvate differences. For example, a study on 2-(2,6-dichlorophenyl)-N-thiazolyl-acetamide revealed that crystal packing via N–H⋯N hydrogen bonds (R_2$$^2(8) motif) influences solubility and bioavailability . Synchrotron-based powder diffraction can identify polymorphs, while dissolution studies correlate crystal structure with activity .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as oxidation of the thiophene ring or nucleophilic substitution at the acetamide group. Frontier molecular orbital (FMO) analysis predicts sites susceptible to electrophilic attack, while IR frequency calculations validate intermediate stability .
Q. How do solvent and catalyst choices impact regioselectivity in derivatization?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiophene ring, whereas protic solvents favor acetamide hydrolysis. Catalysts like Pd(OAc) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups, as demonstrated in analogous compounds . Reaction monitoring via in situ Raman spectroscopy ensures regioselective control.
Methodological Notes
- Data Contradiction Analysis : Compare batch-specific impurity profiles (via LC-MS) and crystallographic datasets to isolate experimental variables .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters like temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
